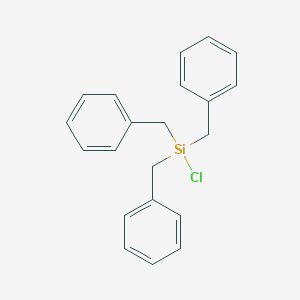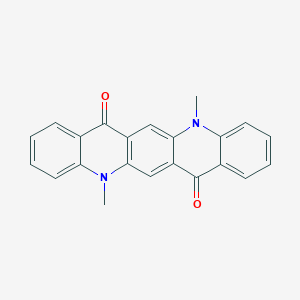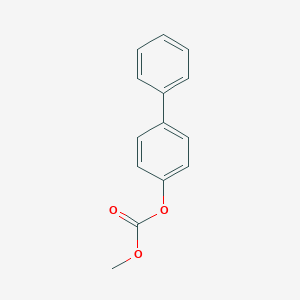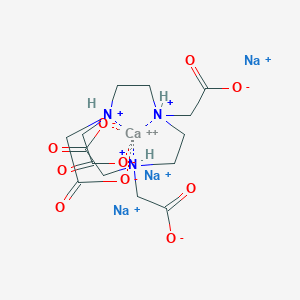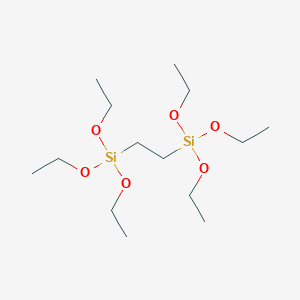![molecular formula C13H12ClNO2S B100345 2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid CAS No. 17969-68-5](/img/structure/B100345.png)
2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid, also known as CP-690,550, is a synthetic compound that has been extensively studied for its potential use in treating autoimmune diseases. This compound was first synthesized in 2003 by Pfizer researchers and has since been the subject of numerous scientific studies.
Mechanism Of Action
JAKs are a family of enzymes that are involved in the signaling pathways of cytokines and growth factors. 2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid selectively inhibits JAK3, which is primarily expressed in immune cells. By blocking the activity of JAK3, 2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid reduces the production of pro-inflammatory cytokines and prevents the activation of immune cells.
Biochemical And Physiological Effects
2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid has been shown to have a variety of biochemical and physiological effects. In preclinical studies, the compound has been shown to reduce inflammation and prevent tissue damage in animal models of autoimmune disease. In clinical trials, 2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid has been shown to improve symptoms and reduce disease activity in patients with rheumatoid arthritis and psoriasis.
Advantages And Limitations For Lab Experiments
One advantage of using 2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid in lab experiments is its high selectivity for JAK3, which reduces the risk of off-target effects. However, the compound has a relatively short half-life and requires frequent dosing, which can be a limitation in some experiments. Additionally, 2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid has not been extensively studied in animal models of autoimmune disease other than rheumatoid arthritis and psoriasis.
Future Directions
There are several potential future directions for research on 2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid. One area of interest is the use of the compound in combination with other immunomodulatory agents to improve its efficacy and reduce the risk of side effects. Additionally, there is interest in exploring the potential use of 2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid in other autoimmune diseases, such as inflammatory bowel disease and lupus. Finally, there is ongoing research into the development of new JAK inhibitors with improved pharmacokinetic properties and selectivity for specific JAK isoforms.
Synthesis Methods
The synthesis of 2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid involves several steps, including the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form 4-chlorobenzaldehyde thiosemicarbazone. This intermediate is then reacted with 2-bromo-2-methylpropanoic acid to form the final product, 2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid.
Scientific Research Applications
2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid has been studied extensively for its potential use in treating autoimmune diseases such as rheumatoid arthritis, psoriasis, and multiple sclerosis. The compound works by inhibiting the activity of a protein called Janus kinase (JAK), which plays a key role in the immune response.
properties
CAS RN |
17969-68-5 |
|---|---|
Product Name |
2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid |
Molecular Formula |
C13H12ClNO2S |
Molecular Weight |
281.76 g/mol |
IUPAC Name |
2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid |
InChI |
InChI=1S/C13H12ClNO2S/c1-13(2,12(16)17)10-7-18-11(15-10)8-3-5-9(14)6-4-8/h3-7H,1-2H3,(H,16,17) |
InChI Key |
JSZXNOZBITZAKG-UHFFFAOYSA-N |
SMILES |
CC(C)(C1=CSC(=N1)C2=CC=C(C=C2)Cl)C(=O)O |
Canonical SMILES |
CC(C)(C1=CSC(=N1)C2=CC=C(C=C2)Cl)C(=O)O |
Other CAS RN |
17969-68-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



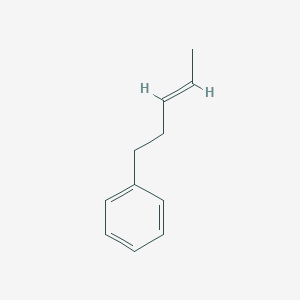
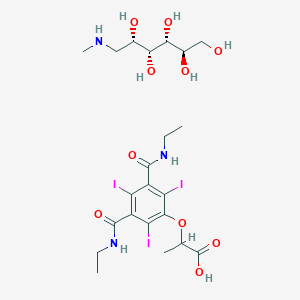
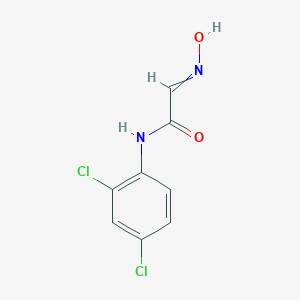
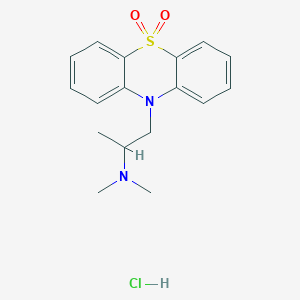
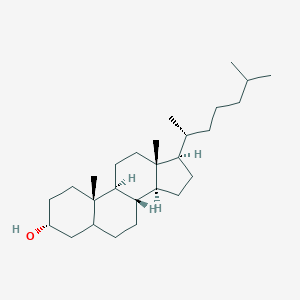
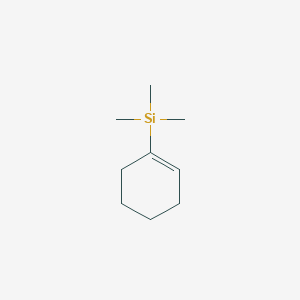
![Benzenesulfonic acid, 4-[(2-hydroxy-1-naphthalenyl)azo]-, barium salt (2:1)](/img/structure/B100277.png)

